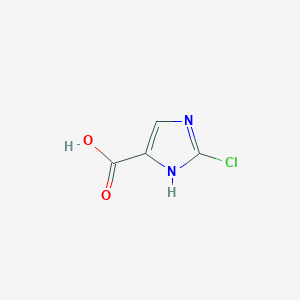

2-Chloro-1H-imidazole-5-carboxylic acid

Description

2-Chloro-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features a chlorine atom and a carboxylic acid group attached to an imidazole ring. Imidazoles are a significant class of compounds in organic chemistry due to their presence in various biologically active molecules and pharmaceuticals. The unique structure of this compound makes it an important intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name |

2-chloro-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLYGBOXKJWYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944905-33-3 | |

| Record name | 2-chloro-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1H-imidazole-5-carboxylic acid typically involves the chlorination of imidazole derivatives. One common method includes the reaction of imidazole-5-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 2-position of the imidazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes characteristic transformations, enabling access to diverse functionalized imidazole derivatives.

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into its reactive acyl chloride derivative :

| Reaction Component | Details |

|---|---|

| Reagents | Thionyl chloride (excess) |

| Conditions | Reflux, anhydrous conditions |

| Product | 2-Chloro-1H-imidazole-5-carbonyl chloride |

| Key Characterization | IR: C=O stretch at 1,765 cm⁻¹ |

This intermediate serves as a precursor for subsequent nucleophilic acyl substitution reactions.

Oxidative Cyclization Reactions

The compound participates in cyclization processes to form heterocyclic systems. Reaction with aromatic aldehydes under oxidative conditions yields oxazolone derivatives :

Stability and Decarboxylation Considerations

The imidazole-carboxylic acid system shows sensitivity to decarboxylation under harsh conditions (e.g., high temperatures or strong bases), forming 2-chloroimidazole as a byproduct . Stabilization strategies include:

-

Low-temperature synthesis

-

Protection of the carboxylic acid group during reactive transformations

Key Structural and Reaction Insights

-

Electronic Effects : The electron-withdrawing carboxylic acid group reduces electron density at the chlorine atom, moderating its substitution reactivity.

-

Regioselectivity : Reactions predominantly occur at the carboxylic acid due to its higher polarity and accessibility compared to the chloro-substituted ring position .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1H-imidazole-5-carboxylic acid has shown potential in drug development due to its biological activities:

- Antimicrobial Activity : The compound has been investigated for its efficacy against various bacterial and fungal strains. Studies indicate that derivatives of imidazole compounds can inhibit the growth of pathogens, making them candidates for new antimicrobial agents.

- Anticancer Properties : Research has demonstrated that imidazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to inhibit tumor growth in vitro, suggesting their potential as anticancer agents .

Material Science

The compound's unique structure allows it to be utilized in material science applications:

- Corrosion Inhibition : It has been identified as an effective corrosion inhibitor for metals in acidic environments, which is crucial for extending the lifespan of industrial equipment.

- Organic Electronics : The presence of an imidazole ring makes this compound a potential candidate for developing organic electronic materials, including conductive polymers and organic light-emitting diodes (OLEDs).

Agrochemicals

The compound's biological activity extends into agricultural applications:

- Pesticide Development : Research indicates that imidazole derivatives can serve as lead compounds for developing novel pesticides due to their ability to disrupt metabolic processes in pests.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Evidence/Source |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | |

| Anticancer agents | ||

| Material Science | Corrosion inhibitors | |

| Organic electronics | ||

| Agrochemicals | Pesticide development |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various imidazole derivatives, including this compound. The results showed significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism

A research project focused on the anticancer properties of imidazole derivatives demonstrated that this compound could induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231). The study highlighted the compound's ability to modulate key signaling pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of 2-Chloro-1H-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The chlorine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

2-Bromo-1H-imidazole-5-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

2-Iodo-1H-imidazole-5-carboxylic acid: Contains an iodine atom instead of chlorine.

2-Fluoro-1H-imidazole-5-carboxylic acid: Features a fluorine atom in place of chlorine.

Uniqueness: 2-Chloro-1H-imidazole-5-carboxylic acid is unique due to the specific reactivity of the chlorine atom, which can be selectively substituted under mild conditions. This makes it a versatile intermediate in organic synthesis .

Biological Activity

2-Chloro-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activities

Imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

- Antibacterial

- Antifungal

- Antitumor

- Anti-inflammatory

- Antidiabetic

- Antiviral

The compound's versatility stems from its ability to interact with various biological targets, including enzymes and receptors, influencing multiple biochemical pathways .

The mechanism of action for this compound varies depending on its application. It may inhibit the growth of pathogens by interfering with their metabolic processes or by acting as an enzyme inhibitor. For instance, imidazole compounds can bind to the heme iron atom of cytochrome P450 enzymes, affecting drug metabolism and synthesis pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are crucial for its therapeutic efficacy. These properties can vary based on the specific formulation and delivery method used.

Case Studies and Research Findings

Several studies have evaluated the biological activity of imidazole derivatives, highlighting the effectiveness of this compound in various contexts:

- Antimicrobial Activity : A study demonstrated that compounds derived from imidazole exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed significant zones of inhibition against clinical isolates, indicating potential as new antimicrobial agents .

- Antitumor Effects : Research has shown that imidazole derivatives can inhibit cancer cell proliferation. For example, specific structural modifications to imidazole compounds resulted in enhanced antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : A structure-activity relationship (SAR) analysis indicated that modifications to imidazole structures could lead to improved inhibition of metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. This suggests that this compound could be developed further for combating resistant bacterial strains .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.